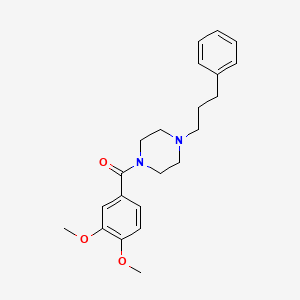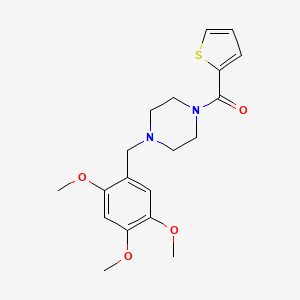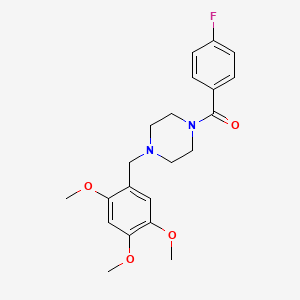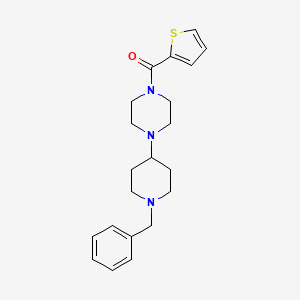![molecular formula C19H24N2O3S B3464251 1-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3464251.png)
1-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine
Vue d'ensemble
Description
1-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that is widely used in scientific research. It is a piperazine derivative that has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine involves the inhibition of PDE5. This leads to an increase in the levels of cyclic guanosine monophosphate (cGMP), which in turn leads to relaxation of smooth muscle cells. This makes it a useful tool compound in the study of smooth muscle physiology and related disorders.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit PDE5, increase cGMP levels, and induce relaxation of smooth muscle cells. It has also been found to have anti-inflammatory and anti-tumor activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments include its high potency and selectivity for PDE5, its ability to induce relaxation of smooth muscle cells, and its anti-inflammatory and anti-tumor activities. The limitations include its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for the study of 1-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine. These include the development of more potent and selective PDE5 inhibitors, the investigation of its anti-inflammatory and anti-tumor activities, and the study of its potential use in the treatment of other smooth muscle-related disorders. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Applications De Recherche Scientifique
1-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been extensively used in scientific research as a tool compound. It has been found to have a variety of biological activities, including inhibition of phosphodiesterase 5 (PDE5), a key enzyme involved in the regulation of smooth muscle tone. This makes it useful in the study of erectile dysfunction and other smooth muscle-related disorders.
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-16-3-9-19(10-4-16)25(22,23)21-13-11-20(12-14-21)15-17-5-7-18(24-2)8-6-17/h3-10H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDXQPAYJJOSPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B3464168.png)

![1-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinamine](/img/structure/B3464189.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine](/img/structure/B3464196.png)
![1-(3,4-dimethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3464204.png)
![4-{[4-(3-fluorobenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B3464220.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B3464233.png)




![1-(2-fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3464266.png)
